molecular formula C16H16N6O2S B12483625 N-(4-nitrobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine

N-(4-nitrobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine

Cat. No.: B12483625
M. Wt: 356.4 g/mol
InChI Key: UGMCWCRWIGODFN-UHFFFAOYSA-N
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Description

N-(4-nitrobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine is a complex organic compound that features a nitrobenzyl group, a phenyl-tetrazole moiety, and an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile.

    Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction.

    Formation of the Nitrobenzyl Group: The nitrobenzyl group is synthesized by nitration of benzyl chloride.

    Coupling Reactions: The final step involves coupling the nitrobenzyl group with the phenyl-tetrazole moiety and the ethanamine backbone under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The benzyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of strong acids or bases.

Major Products

    Oxidation: Products include nitroso derivatives and other oxidized forms.

    Reduction: Products include amine derivatives.

    Substitution: Products vary widely depending on the substituents introduced.

Scientific Research Applications

N-(4-nitrobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be used in studies to understand the interaction of tetrazole-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of N-(4-nitrobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzyl group can participate in redox reactions, while the tetrazole moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethylbenzyl)-N-{3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propyl}amine
  • N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide

Properties

Molecular Formula

C16H16N6O2S

Molecular Weight

356.4 g/mol

IUPAC Name

N-[(4-nitrophenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C16H16N6O2S/c23-22(24)15-8-6-13(7-9-15)12-17-10-11-25-16-18-19-20-21(16)14-4-2-1-3-5-14/h1-9,17H,10-12H2

InChI Key

UGMCWCRWIGODFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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